[2-(2-Aminopropoxy)-3-methylphenyl]methanol
CAS No.: 53566-98-6
Cat. No.: VC1602866
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.
![[2-(2-Aminopropoxy)-3-methylphenyl]methanol - 53566-98-6](/images/structure/VC1602866.png)
Specification
CAS No. | 53566-98-6 |
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Molecular Formula | C11H17NO2 |
Molecular Weight | 195.26 g/mol |
IUPAC Name | [2-(2-aminopropoxy)-3-methylphenyl]methanol |
Standard InChI | InChI=1S/C11H17NO2/c1-8-4-3-5-10(6-13)11(8)14-7-9(2)12/h3-5,9,13H,6-7,12H2,1-2H3 |
Standard InChI Key | XMJYSMLLWRQQAE-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)CO)OCC(C)N |
Canonical SMILES | CC1=C(C(=CC=C1)CO)OCC(C)N |
Introduction
Chemical Identity and Structure
[2-(2-Aminopropoxy)-3-methylphenyl]methanol is an aromatic compound containing an ether group substituted with a benzene ring. It is characterized by a hydroxymethyl group attached to the aromatic ring and an aminopropoxy side chain. The compound is also known by several synonyms, including 6-hydroxymethylmexiletine, hydroxymethylmexiletine, and 2-hydroxymexiletine .
Basic Chemical Properties
The basic chemical properties of [2-(2-Aminopropoxy)-3-methylphenyl]methanol are summarized in Table 1.
Table 1: Chemical Identity and Properties of [2-(2-Aminopropoxy)-3-methylphenyl]methanol
Property | Value |
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CAS Number | 53566-98-6 |
IUPAC Name | [2-(2-aminopropoxy)-3-methylphenyl]methanol |
Molecular Formula | C11H17NO2 |
Molecular Weight | 195.26 g/mol |
InChI | InChI=1S/C11H17NO2/c1-8-4-3-5-10(6-13)11(8)14-7-9(2)12/h3-5,9,13H,6-7,12H2,1-2H3 |
SMILES | CC1=C(C(=CC=C1)CO)OCC(C)N |
Synonyms | 6-Hydroxymethylmexiletine, 2-hydroxymexiletine |
The compound belongs to the class of organic compounds known as phenol ethers, which are aromatic compounds containing an ether group substituted with a benzene ring.
Physical and Chemical Properties
[2-(2-Aminopropoxy)-3-methylphenyl]methanol exhibits specific physical and chemical characteristics that influence its behavior in biological systems and pharmaceutical applications.
Solubility and Acidity
The compound is slightly soluble in water and is classified as a very weakly acidic compound based on its pKa values. These properties influence its pharmacokinetic profile, particularly its absorption and distribution in biological systems.
Structural Relationship to Mexiletine
[2-(2-Aminopropoxy)-3-methylphenyl]methanol is structurally related to mexiletine, differing by the addition of a hydroxyl group to the aryloxy moiety. Specifically, it represents a hydroxylated analog where a hydroxymethyl group has been incorporated into the aromatic ring of mexiletine .
Biological Presence and Distribution
Tissue Distribution
[2-(2-Aminopropoxy)-3-methylphenyl]methanol has been detected in various human tissues and biofluids. Research indicates its presence in:
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Human liver tissue
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Human kidney tissue
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Blood
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Urine
Cellular Localization
Within cellular environments, [2-(2-Aminopropoxy)-3-methylphenyl]methanol is primarily located in the cytoplasm. This distribution pattern suggests specific roles in cellular metabolism and may influence its pharmacological properties.
Metabolic Relationship to Mexiletine
Metabolic Pathway
[2-(2-Aminopropoxy)-3-methylphenyl]methanol is a key metabolite of mexiletine, a class IB antiarrhythmic drug used in the treatment of cardiac arrhythmias . The compound is formed through hydroxylation of mexiletine, primarily via hepatic metabolism involving cytochrome P450 enzymes, especially CYP2D6 and CYP1A2 .
Pharmacokinetic Significance
Pharmacological Properties
Activity on Voltage-Gated Sodium Channels
Studies have examined the pharmacological properties of [2-(2-Aminopropoxy)-3-methylphenyl]methanol, particularly its effect on voltage-gated sodium channels. Research indicates that:
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It exhibits sodium channel blocking properties similar to mexiletine but with lower potency
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The addition of the hydroxyl group to mexiletine, resulting in [2-(2-Aminopropoxy)-3-methylphenyl]methanol (referred to as hydroxymethylmexiletine or HMM in some studies), causes an approximately eightfold increase in IC50 value at 0.1 Hz stimulation frequency compared to mexiletine
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Its efficacy in sodium channel blocking is frequency-dependent, showing greater effect at higher stimulation frequencies (10 Hz) than at lower frequencies (0.1 Hz)
Comparative Potency Data
The relative potency of [2-(2-Aminopropoxy)-3-methylphenyl]methanol compared to mexiletine and other analogs is presented in Table 2, based on studies examining sodium channel blocking effects.
Table 2: Comparative Potency of Mexiletine and [2-(2-Aminopropoxy)-3-methylphenyl]methanol
Compound | IC50 at 0.1 Hz (relative to mexiletine) | IC50 at 10 Hz (relative to mexiletine) | 0.1- to 10-Hz IC50 ratio |
---|---|---|---|
Mexiletine | 1× | 1× | 9.8 |
[2-(2-Aminopropoxy)-3-methylphenyl]methanol (HMM) | ~8× higher | Higher than at 0.1 Hz | ~2.5 |
The data demonstrate that the addition of a hydroxyl group to create [2-(2-Aminopropoxy)-3-methylphenyl]methanol reduces potency while maintaining some degree of frequency-dependent sodium channel blocking activity .
Synthesis and Research Applications
Synthetic Approaches
[2-(2-Aminopropoxy)-3-methylphenyl]methanol has been synthesized for research purposes, particularly in studies investigating the structure-activity relationships of mexiletine analogs. The synthesis typically involves chemical modification of mexiletine or related precursors to introduce the hydroxymethyl group at the appropriate position on the aromatic ring .
Research Applications
The compound has been utilized in several research contexts:
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Structure-activity relationship studies of local anesthetic receptors within voltage-gated sodium channels
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Investigation of mexiletine metabolism and pharmacokinetics
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Exploration of the molecular determinants of sodium channel blocking activity
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Development of improved antiarrhythmic agents with modified properties
Analytical Methods and Identification
Various analytical techniques have been employed for the detection and quantification of [2-(2-Aminopropoxy)-3-methylphenyl]methanol in biological samples and research settings. These include:
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Mass spectrometry
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Nuclear magnetic resonance spectroscopy
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High-performance liquid chromatography
These methods facilitate the identification of the compound in metabolic studies and pharmacokinetic analyses of mexiletine.
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